5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15BrClN5O3 and its molecular weight is 476.72. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their biological activities, including anticancer and anti-5-lipoxygenase agents, indicating potential applications in cancer treatment and inflammation control. These compounds exhibit cytotoxic activities against certain cancer cell lines and inhibition of 5-lipoxygenase, suggesting their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).
Antiviral Activities
Research on heterocyclic compounds based on pyrazolopyrimidine structures has shown significant antiviral activity against the avian influenza virus (H5N1). Specific derivatives demonstrated high efficacy, highlighting the potential of such compounds in developing antiviral therapies (Flefel et al., 2012).
Synthetic Methodologies
Studies have also explored the synthesis of pyrazolopyrimidine derivatives using various precursors and methodologies, contributing to the broader understanding of chemical synthesis techniques that could be applied to create compounds with similar structures. These methodologies enable the development of compounds with potential pharmaceutical applications (Martins et al., 2013).
Antiprotozoal Agents
Pyrazolopyrimidine derivatives have been investigated for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to pyrazolopyrimidines, showed promising results against protozoal infections, suggesting potential applications in treating diseases like malaria and trypanosomiasis (Ismail et al., 2004).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound might interact with various cellular targets, potentially leading to a range of biological activities.
Mode of Action
It’s known that compounds with similar structures can undergo electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then bond to a nucleophile, leading to a substitution or addition product .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This process could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight, which is 32563 , could potentially influence its bioavailability. Generally, compounds with a molecular weight below 500 have better absorption and bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
5-bromo-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN5O3/c20-16-5-4-15(29-16)18(27)22-6-7-26-17-14(9-24-26)19(28)25(11-23-17)10-12-2-1-3-13(21)8-12/h1-5,8-9,11H,6-7,10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNSXGWMPKFDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide |
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